2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride, also known as FT-94381, is a fluorinated aromatic compound. While its specific applications are limited, research has been conducted on its synthesis. A study published in Chemical Book details three potential synthetic routes for this compound, all starting from heptafluoro-p-toluyl chloride [].
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride is a fluorinated aromatic compound with the molecular formula C8F8O and a molecular weight of 264.07 g/mol. It is characterized by the presence of multiple fluorine atoms, which significantly influence its chemical properties and reactivity. The compound features a benzoyl group substituted with both trifluoromethyl and tetrafluoro groups, contributing to its unique physical and chemical characteristics, such as high stability and low volatility .
While specific biological activity data for 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoyl fluoride is limited, compounds with similar structures often exhibit significant biological properties. Fluorinated compounds are known for their enhanced metabolic stability and bioactivity in pharmaceutical applications. Research into related fluorinated benzoyl derivatives suggests potential antimicrobial and anticancer activities due to their ability to interact with biological membranes and enzymes .
Several synthetic routes exist for the preparation of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoyl fluoride:
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride finds utility in various fields:
Interaction studies involving 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoyl fluoride are crucial for understanding its behavior in biological systems. Preliminary studies suggest that its interactions with proteins or enzymes could lead to alterations in biological activity or toxicity profiles. Further research is needed to elucidate specific interaction mechanisms and potential side effects associated with this compound .
Several compounds share structural similarities with 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoyl fluoride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,3-Difluoro-4-(trifluoromethyl)benzoyl fluoride | C8F6O | Fewer fluorine substituents; potentially less stable |
| 2-Fluoro-4-(trifluoromethyl)benzoic acid | C8F7O2 | Contains a carboxylic acid group; different reactivity |
| 3,4-Difluoro-phenylacetate | C9H7F2O2 | Different substitution pattern; used in pharmaceuticals |
These compounds differ primarily in their substitution patterns and functional groups, which lead to variations in their chemical reactivity and potential applications. The extensive fluorination present in 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoyl fluoride contributes to its unique properties compared to these similar compounds .
A groundbreaking approach involves oxidative dearomatization of phenols to generate 2,5-cyclohexadienones, which undergo gem-difluoroolefin formation and subsequent aromatization to yield benzoyl fluorides. This method leverages the reactivity of 2,5-cyclohexadienones with difluoromethyl 2-pyridyl sulfone under basic conditions, enabling the introduction of fluorine atoms and trifluoromethyl groups.
Key Steps
This strategy offers mild conditions (room temperature to 65°C) and broad substrate scope, accommodating diverse fluorinated and trifluoromethyl-substituted arenes.
Halogen exchange reactions enable the selective introduction of trifluoromethyl groups into polyfluorinated benzoyl fluorides. A notable method involves mercury or silver fluorinating agents in liquid-phase reactions.
Mechanism
Advantages
Recent innovations bypass transition metals using thionyl fluoride (SOF₂) generated in situ from SOCl₂ and KF in microfluidic systems. This method enables rapid acyl fluoride synthesis under controlled conditions.
Workflow
Benefits
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride represents a paradigmatic example of highly fluorinated acyl derivatives that have emerged as versatile synthetic reagents in contemporary organic chemistry [2]. The compound's unique electronic properties, conferred by the presence of eight fluorine atoms arranged strategically around the benzoyl core, enable a diverse array of transformations that are otherwise challenging to achieve with conventional acylating agents [3] [4]. The exceptional reactivity profile of this compound stems from the synergistic effects of multiple fluorine substitutions, which significantly enhance the electrophilic character of the carbonyl carbon while maintaining excellent chemical stability under various reaction conditions [5] [6].
The application of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoyl fluoride in protein footprinting mass spectrometry represents a significant advancement in structural proteomics methodology [7] [8]. Protein footprinting techniques rely on the selective modification of solvent-accessible amino acid residues to provide insights into protein structure, dynamics, and binding interactions [9] [10]. The highly fluorinated benzoyl fluoride demonstrates exceptional performance as an acyl transfer reagent, particularly for targeting nucleophilic residues such as lysine, histidine, and serine [7] [8].
The mechanistic basis for this compound's effectiveness in protein footprinting lies in its enhanced electrophilicity, which facilitates rapid acylation of nucleophilic amino acid side chains under physiological conditions [7] [8]. Unlike conventional acylating agents that may require harsh conditions or exhibit poor selectivity, 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoyl fluoride operates efficiently in aqueous buffered solutions at neutral to slightly basic pH values [11] [12]. The reaction proceeds through nucleophilic attack at the carbonyl carbon, with fluoride serving as an excellent leaving group due to the stability of the C-F bond [7] [8].
Research findings demonstrate that this fluorinated acyl fluoride exhibits remarkable selectivity for alcohol-containing residues, particularly serine and threonine, which are traditionally challenging targets for chemical modification [7] [8]. The compound shows approximately ten-fold greater reactivity toward phenolic tyrosine residues compared to current generation nucleophile footprinters [7] [8]. This enhanced reactivity profile enables comprehensive protein modification under mild conditions, minimizing perturbation of native protein structure while achieving high labeling efficiency [11] [9].
Quantitative analysis of modification patterns reveals that 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoyl fluoride achieves labeling efficiencies of 85-95% for accessible nucleophilic residues within 5-30 minutes of incubation [7] [8]. The fluorinated modification introduces a characteristic mass shift that is readily detectable by mass spectrometry, enabling precise localization of modification sites through tandem mass spectrometry analysis [9] [10]. The stability of the resulting amide and ester linkages ensures that modifications remain intact throughout proteolytic digestion and mass spectrometric analysis procedures [7] [8].
| Table 1: Protein Footprinting Performance Metrics | ||
|---|---|---|
| Parameter | Value | Significance |
| Molecular Formula | C8F8O | Highly fluorinated aromatic compound |
| Molecular Weight (g/mol) | 264.07 | Relatively low molecular weight for high fluorine content |
| CAS Number | 117338-23-5 | Unique chemical identifier |
| Physical State | Solid at room temperature | Stable handling characteristics |
| Chemical Stability | High due to multiple C-F bonds | Resistant to degradation and hydrolysis |
| Fluorine Content (%) | 57.6 | One of the highest fluorine contents in benzoyl derivatives |
| Bond Strength (C-F) | Very strong (480 kJ/mol average) | Contributes to exceptional stability |
| Electronegativity Enhancement | Extremely high due to 8 fluorine atoms | Enhances electrophilic character |
The cross-coupling reactions of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoyl fluoride with heteroatomic nucleophiles constitute a rapidly evolving area of synthetic methodology [13] [14]. These transformations exploit the unique reactivity profile of highly fluorinated acyl fluorides to achieve selective bond formation with nitrogen, oxygen, and sulfur-containing nucleophiles under controlled conditions [13] [15]. The electronic properties imparted by the extensive fluorination pattern create an exceptionally electrophilic acyl center that readily undergoes nucleophilic substitution reactions while maintaining excellent chemoselectivity [16] [14].
Mechanistic investigations reveal that cross-coupling reactions with heteroatomic nucleophiles proceed through a classical nucleophilic acyl substitution pathway [13] [16]. The presence of multiple electron-withdrawing fluorine substituents significantly lowers the activation barrier for nucleophilic attack, enabling reactions to proceed under milder conditions than would be required for non-fluorinated analogs [14] [15]. The exceptional leaving group ability of fluoride, enhanced by the electron-deficient aromatic system, facilitates efficient product formation with minimal side reactions [16] [14].
Synthetic applications demonstrate remarkable versatility in cross-coupling with various classes of heteroatomic nucleophiles [13] [15]. Primary and secondary amines undergo facile acylation to yield highly fluorinated amides with excellent yields ranging from 70-90% under optimized conditions [17] [18]. The reaction conditions typically employ polar aprotic solvents such as dimethylformamide or acetonitrile, with reaction temperatures maintained between 0-25°C to prevent decomposition of the fluorinated product [17] [19].
Oxygen nucleophiles, including alcohols and phenols, participate effectively in esterification reactions with 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoyl fluoride [20] [18]. These transformations yield highly fluorinated esters that exhibit enhanced metabolic stability and unique physicochemical properties compared to their non-fluorinated counterparts [21] [15]. The stereochemical outcomes of these reactions demonstrate high retention of configuration when chiral alcohols are employed, indicating an associative mechanism consistent with direct nucleophilic attack [20] [22].
Sulfur nucleophiles, particularly thiols and thiolates, undergo efficient cross-coupling to generate thioesters with distinctive reactivity profiles [13] [18]. These products serve as valuable intermediates for further synthetic transformations and exhibit enhanced stability toward hydrolysis compared to conventional thioesters [15] [18]. The reaction efficiency is particularly high with electron-rich sulfur nucleophiles, achieving conversions of 60-85% under standard cross-coupling conditions [13] [14].
| Table 2: Cross-Coupling Reaction Performance | ||||
|---|---|---|---|---|
| Application Area | Reactivity Rating | Selectivity | Typical Conditions | Key Advantages |
| Protein Footprinting Mass Spectrometry | Excellent | High for nucleophilic residues | Aqueous buffered solutions, pH 7-8 | Rapid labeling, minimal perturbation |
| Cross-Coupling with Heteroatomic Nucleophiles | Very Good | Moderate to high | Polar solvents, base catalysis | Orthogonal reactivity patterns |
| Fluoromethylative Acylation of Conjugated Enynes | Good | Regioselective | Metal catalysis, inert atmosphere | Dual functionality introduction |
| General Acyl Transfer Reactions | Excellent | High | Various solvents, room temperature | High conversion efficiency |
| Pharmaceutical Intermediate Synthesis | Very Good | Variable | Controlled temperature, dry conditions | Atom economy |
The fluoromethylative acylation of conjugated enynes using 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoyl fluoride represents an innovative approach to the simultaneous introduction of both acyl and fluoroalkyl functionalities [23] [24]. This transformation exploits the dual reactivity of the highly fluorinated acyl fluoride, which can participate in both traditional acylation reactions and novel fluoroalkylation processes through selective activation of the trifluoromethyl substituent. The methodology provides access to structurally complex products containing multiple fluorinated domains that are valuable for pharmaceutical and materials applications.
The reaction mechanism involves initial coordination of the enyne substrate to a suitable metal catalyst, followed by selective insertion into the C-F bond of the acyl fluoride. Transition metal complexes, particularly those based on palladium and copper, have demonstrated exceptional performance in promoting these transformations [23] [24]. The regioselectivity of the process is controlled by the electronic properties of the highly fluorinated acyl substrate, which directs reactivity toward specific positions within the enyne framework.
Experimental investigations reveal that 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoyl fluoride participates effectively in phosphine-catalyzed acylfluorination reactions. These transformations proceed through formation of fluorophosphorane intermediates that undergo ligand coupling to generate monofluoroalkene products. The reaction conditions typically require elevated temperatures (60-100°C) and inert atmosphere protection to maintain catalyst stability and prevent decomposition of fluorinated intermediates.
Product analysis demonstrates that fluoromethylative acylation reactions yield highly substituted allenes and alkenes with distinctive substitution patterns [24]. The incorporation of multiple fluorine atoms enhances the thermal and chemical stability of these products while providing opportunities for further functionalization through selective activation of specific C-F bonds. Yields for these transformations typically range from 65-80%, with regioselectivity controlled by careful selection of reaction conditions and catalyst systems.
The synthetic utility of this methodology extends to the preparation of complex heterocyclic systems through cascade reactions [24]. Sequential acylation and cyclization processes enable the construction of fluorinated lactones, pyridinones, and other biologically relevant scaffolds [23]. These products exhibit enhanced pharmacological properties, including improved metabolic stability and unique binding profiles that are advantageous for drug discovery applications.
| Table 3: Optimized Reaction Conditions and Performance | ||||
|---|---|---|---|---|
| Reaction Type | Temperature (°C) | Reaction Time | Typical Yield (%) | Solvent System |
| Acylation of Lysine Residues | 25-37 | 5-30 minutes | 85-95 | Aqueous buffer |
| Nucleophilic Substitution with Amines | 0-25 | 1-6 hours | 70-90 | DMF, DMSO, CH3CN |
| Cross-coupling with Organoboranes | 50-80 | 4-12 hours | 60-85 | Toluene, THF |
| Enyne Functionalization | 60-100 | 2-8 hours | 65-80 | DMF, toluene |
| Esterification Reactions | 25-50 | 30 minutes-4 hours | 75-92 | CH2Cl2, CHCl3 |